molecular formula C8H7Br2NO2 B1487498 Ethyl 5,6-dibromonicotinate CAS No. 1190862-68-0

Ethyl 5,6-dibromonicotinate

Cat. No. B1487498
M. Wt: 308.95 g/mol
InChI Key: JBZFHUQLVRJVMC-UHFFFAOYSA-N
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Description

Ethyl 5,6-dibromonicotinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has a molecular weight of 308.95 g/mol .


Synthesis Analysis

The synthesis of Ethyl 5,6-dibromonicotinate involves several steps . In one method, a solution of ethyl-5,6-dibromonicotinate in methanol was heated in a sealed tube at 85 °C for 48 hours . Sodium methoxide was added to the mixture, which was then cooled and the solvent was evaporated under vacuum . The crude residue was taken into water and ethyl acetate, and the layers were separated . The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and filtered . The filtrate was evaporated and the resultant crude product was purified by flash column chromatography .


Physical And Chemical Properties Analysis

Ethyl 5,6-dibromonicotinate has a molecular weight of 308.95 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis of Ethyl 6-Bromosorbate

Ethyl 5,6-dibromonicotinate serves as a precursor in the synthesis of ethyl 6-bromosorbate, a useful intermediate for the preparation of Wittig and Horner-type reagents. These reagents are instrumental in the synthesis of polyenes with terminal carboxylic ester functions and in the preparation of alkanoic acid derivatives, as demonstrated in prostaglandin syntheses (Koning et al., 1973).

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights the role of ethyl 5,6-dibromonicotinate derivatives in constructing complex molecular architectures with complete regioselectivity and excellent yields (Zhu et al., 2003).

Synthesis of Ethyl 5,5''-dimethyl-2,2';6',2''-terpyridine-4'-carboxylate

The synthesis of ethyl 5,5''-dimethyl-2,2';6',2''-terpyridine-4'-carboxylate, utilizing ethyl 2,6-dibromoisonicotinate and 2-trimethylstannyl-5-methylpyridine, showcases the utility of ethyl 5,6-dibromonicotinate derivatives in constructing complex molecules. The coplanar arrangement of pyridine rings in the molecule, as well as the π–π stacking interactions, underscores the compound's potential in material science and coordination chemistry (Kickelbick et al., 2005).

Chemical Communication Research

Chemical Communication in Ant Mating Behavior

Research on the mating behavior of the slave-making ant Polyergus rufescens revealed that 3-ethyl-4-methylpentanol, a critical component of the queen sex pheromone in a related species, is also present in P. rufescens. This study highlights the broader relevance of ethyl-branched compounds in chemical communication and pheromone signaling in insects (Castracani et al., 2008).

Safety And Hazards

Ethyl 5,6-dibromonicotinate is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Future Directions

The future directions for Ethyl 5,6-dibromonicotinate are not specified in the search results. It’s possible that this compound is currently being used for research purposes .

properties

IUPAC Name

ethyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFHUQLVRJVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673264
Record name Ethyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-dibromonicotinate

CAS RN

1190862-68-0
Record name Ethyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-bromo-6-hydroxynicotinate (preparation 47a, 6.35 g, 25.8 mmol), tribromophosphine (2.50 mL, 26 mmol) and phosphorus oxytribromide (7.50 g, 26.2 mmol) was stirred at 120° C. After 3 hours, the mixture was cooled, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and evaporated to yield the title compound (6.88 g, 86%) as a white solid.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus oxytribromide
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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